molecular formula C12H19Cl2FN2 B3131849 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 358748-22-8

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B3131849
CAS RN: 358748-22-8
M. Wt: 281.19
InChI Key: KJTLBCDHACBCPJ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the empirical formula C12H19Cl2FN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular weight of 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is 281.20 . The molecular formula is C12H19Cl2FN2 . The structure can be represented by the SMILES string NC1CCN(CC1)CC2=CC=C(F)C=C2.Cl.Cl .


Physical And Chemical Properties Analysis

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is a solid substance . Its exact physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Antimalarial Activity

1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride has demonstrated promising antimalarial activity. In a study evaluating structurally simple synthetic 1,4-disubstituted piperidines, this compound exhibited high selectivity against resistant Plasmodium falciparum strains . Researchers found that several analogues of this compound effectively inhibited parasite growth, with three alcohol analogues showing exceptional antiplasmodial activity. Further exploration of this core structure may yield important antimalarial leads.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride is not fully understood. It is known to interact with a variety of biological targets.

Safety and Hazards

The safety data sheet for 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is classified as a combustible solid .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTLBCDHACBCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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